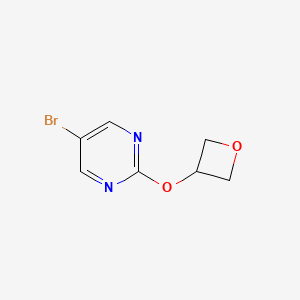

5-Bromo-2-(oxetan-3-yloxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(oxetan-3-yloxy)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZWINUOMLGAPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293023 | |

| Record name | 5-Bromo-2-(3-oxetanyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207174-86-4 | |

| Record name | 5-Bromo-2-(3-oxetanyloxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3-oxetanyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Oxetan 3 Yloxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundational step in the structural elucidation of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine. Based on established chemical shift principles for heterocyclic and ether-containing compounds, a set of predicted chemical shifts can be proposed. nih.govnih.govlibretexts.org

The ¹H NMR spectrum is expected to show two distinct singlets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyrimidine (B1678525) ring (H4 and H6). libretexts.org The oxetane (B1205548) ring protons would present a more complex pattern, with the methine proton (H3') appearing as a multiplet, and the four methylene (B1212753) protons (H2' and H4') likely appearing as two distinct multiplets due to their diastereotopic nature relative to the pyrimidine substituent.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring are expected to resonate in the δ 110-165 ppm range. The carbon directly bonded to the bromine atom (C5) would be significantly shielded compared to the others, while the carbon attached to the electronegative oxygen (C2) would be deshielded. The oxetane carbons would appear in the upfield region, with the C3' carbon linked to the ether oxygen resonating further downfield than the C2'/C4' carbons. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | ~163 |

| C4 | ~8.6 (s) | ~160 |

| C5 | - | ~115 |

| C6 | ~8.6 (s) | ~160 |

| C3' (Oxetane CH) | ~5.5 (m) | ~70 |

| C2'/C4' (Oxetane CH₂) | ~5.0 (m) | ~65 |

Note: Predicted values are estimates based on analogous structures. Actual experimental values may vary.

While 1D NMR provides initial data, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment and for piecing together the molecular puzzle. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks would be expected for the pyrimidine protons as they are isolated singlets. However, a clear correlation would be observed between the oxetane methine proton (H3') and the methylene protons (H2'/H4'), confirming the integrity of the oxetane spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing definitive C-H assignments. columbia.edu Cross-peaks would confirm the assignments listed in Table 1, for instance, linking the proton signal at ~8.6 ppm to the carbon signal at ~160 ppm (C4/C6) and the oxetane proton signals to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of protons, which is crucial for conformational analysis. libretexts.org A significant Nuclear Overhauser Effect (NOE) would be expected between the oxetane methine proton (H3') and one of the pyrimidine protons (H4 or H6, depending on the preferred dihedral angle). The presence and intensity of this cross-peak would help to define the preferred spatial orientation of the two rings relative to each other. libretexts.orgresearchgate.net

Table 2: Summary of Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H3' ↔ H2'/H4' | Confirms oxetane proton connectivity. |

| HSQC | H4 ↔ C4; H6 ↔ C6; H3' ↔ C3', etc. | Assigns protons to their directly bonded carbons. |

| HMBC | H3' ↔ C2 | Confirms the crucial pyrimidine-O-oxetane linkage. |

| HMBC | H4 ↔ C2, C5, C6 | Confirms pyrimidine ring structure. |

| NOESY | H3' ↔ H4 and/or H6 | Provides insight into the preferred 3D conformation and inter-ring orientation. |

Conformational Analysis of the Oxetane and Pyrimidine Rings

The oxetane ring possesses a significant amount of inherent ring strain, estimated to be around 106 kJ·mol⁻¹. mdpi.comnih.gov While unsubstituted oxetane is nearly planar with a very small puckering angle (approx. 8.7°), the introduction of substituents typically leads to a more puckered conformation to alleviate unfavorable eclipsing interactions. mdpi.comacs.orgnih.gov For this compound, the large, sterically demanding bromopyrimidinyloxy group at the C3' position is expected to force the oxetane ring into a distinctly puckered state. acs.org X-ray crystallographic studies on similarly substituted oxetanes have shown puckering angles of 16° or more, and a similar value would be anticipated here. acs.org This puckering fixes the oxetane protons into specific axial and equatorial-like positions, influencing their local chemical environment and coupling constants.

The spatial relationship between the pyrimidine and oxetane rings is defined by the dihedral angle around the C2-O bond. The key torsion angle can be described as C(N1)-C2-O-C3'. The conformation is primarily governed by the balance between two opposing factors:

Steric Hindrance: Repulsion between the pyrimidine ring (specifically the H6 proton) and the protons of the oxetane ring will disfavor a planar conformation.

Electronic Effects: Conjugation between the oxygen lone pairs and the pyrimidine π-system would favor a more coplanar arrangement. However, this effect is generally modest for 2-alkoxypyrimidines.

Given the steric bulk, it is highly probable that the molecule adopts a non-planar, "skewed" conformation in its lowest energy state to minimize steric repulsion. This would result in a dihedral angle significantly different from 0° or 180°. Computational modeling and NOESY data are essential tools for determining the precise value of this angle. researchgate.netgrafiati.com

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Electron Impact (EI) mass spectrometry provides valuable information about the molecule's stability and composition by analyzing the fragments produced upon ionization.

For this compound (C₇H₇BrN₂O₂), the mass spectrum is expected to show a characteristic molecular ion region. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, two molecular ion peaks of similar intensity will be observed at m/z 230 and 232. savemyexams.commiamioh.edu

The fragmentation of the molecular ion is likely to proceed through several competing pathways, primarily involving the cleavage of the ether linkage and fragmentation of the heterocyclic rings. iosrjournals.orgwhitman.edu

Pathway I: Ether Bond Cleavage: The most intuitive fragmentation involves the cleavage of the bonds around the ether oxygen.

Cleavage of the C(pyrimidine)–O bond can lead to the formation of a [5-bromopyrimidin-2-ol] radical cation at m/z 174/176.

Cleavage of the O–C(oxetane) bond can generate a stable 5-bromo-2-oxypyrimidine radical at m/z 173/175.

Pathway II: Oxetane Ring Fragmentation: The strained oxetane ring can undergo fragmentation following ionization. A common pathway for cyclic ethers involves ring-opening followed by the elimination of small, stable neutral molecules. researchgate.net For instance, loss of ethene (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the molecular ion could lead to fragments at m/z 202/204 or m/z 200/202, respectively.

Pathway III: Pyrimidine Ring Fragmentation: The aromatic pyrimidine ring can also fragment, typically involving the loss of the bromine radical (·Br) to give an ion at m/z 151, or the loss of neutral molecules like hydrogen cyanide (HCN). iosrjournals.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Proposed Origin / Structure |

|---|---|---|

| 230/232 | [C₇H₇BrN₂O₂]⁺ | Molecular Ion (M⁺) |

| 202/204 | [C₅H₃BrN₂O₂]⁺ | M⁺ - C₂H₄ (Loss of ethene from oxetane) |

| 200/202 | [C₆H₅BrN₂O]⁺ | M⁺ - CH₂O (Loss of formaldehyde from oxetane) |

| 174/176 | [C₄H₃BrN₂O]⁺ | Cleavage of O-C(oxetane) bond; [5-bromopyrimidin-2-ol]⁺ |

| 173/175 | [C₄H₂BrN₂O]⁺ | Cleavage of O-C(oxetane) bond; [5-bromo-2-oxypyrimidine]⁺ |

| 151 | [C₇H₇N₂O₂]⁺ | M⁺ - Br (Loss of bromine radical) |

Chemical Reactivity and Transformational Studies of 5 Bromo 2 Oxetan 3 Yloxy Pyrimidine

Reactivity of the Bromine Substituent

The bromine atom on the pyrimidine (B1678525) ring is a key functional group that readily participates in a range of metal-catalyzed cross-coupling reactions and can also be displaced by nucleophiles under certain conditions.

The C-Br bond at the 5-position of the pyrimidine ring is susceptible to oxidative addition to palladium(0) catalysts, initiating several important cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Research has demonstrated the successful application of Suzuki-Miyaura coupling to 5-Bromo-2-(oxetan-3-yloxy)pyrimidine for the synthesis of various derivatives. For instance, the reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been reported to proceed in high yield.

| Entry | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | PdCl₂(dppf) | Na₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 93 |

This table presents an example of a Suzuki-Miyaura reaction with this compound.

Stille Coupling: The Stille reaction involves the coupling of the bromopyrimidine with an organotin compound. This method has also been effectively used to functionalize the 5-position of this compound. An example includes the reaction with 1-methyl-4-(tributylstannyl)-1H-pyrazole.

| Entry | Coupling Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1-methyl-4-(tributylstannyl)-1H-pyrazole | Pd(PPh₃)₄ | Toluene | 110 | 78 |

This table illustrates a Stille coupling reaction involving this compound.

Sonogashira Coupling: While specific examples with this compound are not extensively documented in readily available literature, the Sonogashira coupling of other 5-bromopyrimidines with terminal alkynes is a well-established transformation. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, leading to the formation of 5-alkynylpyrimidines.

Heck Reaction: The Heck reaction, which couples the aryl bromide with an alkene, is another potential transformation for this compound. Although specific examples with this substrate are not widely reported, the reaction is generally applicable to brominated aromatic and heteroaromatic compounds.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in 5-bromopyrimidines can be challenging due to the electron-rich nature of the pyrimidine ring. However, the presence of two nitrogen atoms in the ring does increase its susceptibility to nucleophilic attack compared to benzene. For SNAr to occur, strong activation by electron-withdrawing groups is often necessary. In the case of this compound, the oxetanyloxy group is not strongly electron-withdrawing, making direct SNAr difficult. More commonly, the bromine atom is first replaced via organometallic intermediates, as seen in the cross-coupling reactions, and then further derivatized.

Reactivity of the Oxetan-3-yloxy Ether Linkage

The ether linkage and the strained oxetane (B1205548) ring present another dimension of reactivity for this molecule.

The ether bond connecting the oxetane and pyrimidine moieties is generally stable under neutral and basic conditions. However, under strongly acidic conditions, protonation of the ether oxygen or one of the pyrimidine nitrogens could potentially activate the molecule towards hydrolysis. Cleavage of the C-O bond would lead to the formation of 5-bromopyrimidin-2-ol and oxetan-3-ol (B104164). The stability of the oxetane ring itself under various pH conditions is also a factor. Generally, oxetanes are more stable to hydrolysis than their three-membered epoxide counterparts due to lower ring strain.

The strained four-membered oxetane ring is susceptible to ring-opening reactions under various conditions, providing a pathway to 1,3-difunctionalized compounds. magtech.com.cnresearchgate.net

Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack. magtech.com.cnresearchgate.net This can lead to the formation of a diol or other functionalized propanol (B110389) derivatives, depending on the nucleophile present in the reaction medium.

Nucleophilic Ring Opening: Strong nucleophiles can attack one of the methylene (B1212753) carbons of the oxetane ring, leading to its opening. This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon. magtech.com.cn

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heteroaromatic system, which dictates its reactivity. It is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. Electrophilic attack, if it occurs, would be directed to the 5-position, which is the most electron-rich carbon in the pyrimidine ring. However, in this compound, this position is already substituted.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. In the target molecule, the 2-position is substituted with the oxetanyloxy group. This group can potentially act as a leaving group in nucleophilic aromatic substitution reactions, especially if the pyrimidine ring is activated by quaternization of one of the nitrogen atoms. Such reactions would lead to the substitution of the oxetan-3-yloxy moiety with other nucleophiles.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are ortho or para to the ring nitrogens. In the case of this compound, the C-2 position is already substituted. Therefore, nucleophilic attack would preferentially occur at the C-4 and C-6 positions.

Direct substitution of the bromine atom at the C-5 position by a classical SNAr mechanism is generally not favored. The C-5 position is meta to both ring nitrogens and is therefore not electronically activated for the addition-elimination mechanism typical of SNAr reactions. However, nucleophilic displacement of the C-5 bromine can occur under specific conditions, potentially through alternative mechanisms such as cine-substitution, which has been observed for other 5-bromopyrimidines when treated with strong bases like lithium reagents. capes.gov.br Furthermore, studies on 5-bromopyrimidine (B23866) have shown that rapid nucleophilic displacement reactions can be achieved under microwave irradiation. sigmaaldrich.com

While direct SNAr at C-5 is challenging, reactions with highly nucleophilic reagents or under forcing conditions might lead to substitution. For instance, reactions involving strong nucleophiles could potentially displace the bromide, although competitive reactions at the C-4 and C-6 positions are likely.

| Reaction Type | Potential Position(s) | Typical Reagents | Mechanism | Notes |

|---|---|---|---|---|

| SNAr (of H) | C-4, C-6 | Strong Nucleophiles (e.g., R-Li, NaNH₂) | Addition-Elimination | Requires activation or harsh conditions. |

| cine-Substitution | C-4 or C-6 | Organolithium reagents | Benzyne-like intermediate | Observed in other 5-bromopyrimidines. capes.gov.br |

| Microwave-Assisted Substitution | C-5 | Various Nucleophiles | Varied | Can facilitate displacement at less activated positions. sigmaaldrich.com |

Potential for Further Electrophilic Aromatic Substitution (if activated)

Electrophilic aromatic substitution (EAS) is a hallmark reaction for many aromatic compounds, but it is generally very difficult to achieve on pyrimidine rings. nih.gov The diazine system is severely deactivated towards electrophilic attack due to the electron-withdrawing inductive and resonance effects of the two nitrogen atoms, which lower the energy of the π-orbitals and create a high activation barrier for the formation of the cationic Wheland intermediate.

In this compound, the substituents have opposing electronic effects:

2-(oxetan-3-yloxy) group: This alkoxy group is an activating substituent due to the +M (mesomeric) effect, where the oxygen lone pairs can donate electron density to the ring. It typically directs incoming electrophiles to the ortho and para positions.

5-Bromo group: Halogens are deactivating substituents due to their -I (inductive) effect, but they are also ortho, para-directing because of a competing +M effect.

Ring Nitrogens: These are strongly deactivating.

Some studies have shown that protonated pyrimidines can themselves act as electrophiles in Friedel-Crafts-type reactions with highly activated arenes, which further underscores the difficulty of inducing the pyrimidine ring to act as a nucleophile. nih.gov Therefore, further electrophilic aromatic substitution on the pyrimidine ring of this compound is considered an unviable synthetic pathway.

Selective Functionalization Strategies Based on Differentiated Reactivity

The synthetic utility of this compound lies in the ability to selectively functionalize different positions on the pyrimidine ring by exploiting the distinct reactivity of the C-Br bond versus the C-H bonds. The two primary strategies involve transition metal-catalyzed cross-coupling at the C-5 position and directed metalation at the C-4 or C-6 positions.

Functionalization at the C-5 Position:

The carbon-bromine bond at the C-5 position is the most versatile handle for synthetic transformations. It is an ideal site for a wide array of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl, heteroaryl, or vinyl groups. nih.govmdpi.comrsc.org

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgrsc.org It is a powerful tool for synthesizing substituted anilines and related compounds.

Other Cross-Coupling Reactions: Other important reactions include the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), all of which proceed selectively at the C-Br bond.

Functionalization at the C-4/C-6 Positions:

The C-H bonds at the C-4 and C-6 positions, while generally unreactive, can be activated for substitution through deprotonation with a strong base. This process, known as directed metalation, relies on the acidity of these protons, which is enhanced by the adjacent ring nitrogens.

Directed Lithiation: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can selectively remove a proton from the C-4 or C-6 position. Studies on 5-bromopyrimidine have demonstrated successful lithiation at the C-4 position. sigmaaldrich.com Similarly, 2-alkoxypyridines have been shown to undergo lithiation at the C-6 position. nih.gov The resulting organolithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), leading to functionalization at these positions.

The choice of reagents dictates the site of functionalization. By selecting either a palladium catalyst or a strong organolithium base, a chemist can selectively modify the C-5 position or the C-4/C-6 positions, respectively. This differentiated reactivity allows for the stepwise and controlled construction of complex, polysubstituted pyrimidine derivatives.

| Position | Reaction Type | Typical Catalyst/Reagent | Coupling Partner/Electrophile | Bond Formed | Reference Example Type |

|---|---|---|---|---|---|

| C-5 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/vinyl boronic acids | C-C | mdpi.com |

| C-5 | Buchwald-Hartwig Amination | Pd₂(dba)₃ with XPhos/RuPhos | Primary/secondary amines | C-N | wikipedia.org |

| C-5 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal alkynes | C-C (sp) | sigmaaldrich.com |

| C-4 / C-6 | Directed Lithiation | Lithium Diisopropylamide (LDA) | Aldehydes, Ketones, CO₂, etc. | C-C, C-O, etc. | sigmaaldrich.comnih.gov |

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Oxetan 3 Yloxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule. For a compound like 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute a wide range of electronic descriptors. nih.govnih.gov

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.gov For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and substituents, while the LUMO is also typically localized on the aromatic system, indicating that these regions are central to the molecule's electronic activity.

Table 1: Illustrative Frontier Orbital Properties This table is a hypothetical representation of data that would be generated from a quantum chemical calculation.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.52 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.33 |

Calculation of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

To predict how this compound might react, computational chemists calculate various reactivity descriptors.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to indicate electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. researchgate.net For this molecule, negative potential would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxetane (B1205548) group, identifying them as likely sites for interaction with electrophiles or for hydrogen bonding.

Fukui Functions: This descriptor quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. It helps to pinpoint the most reactive atomic sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). irjweb.com

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is crucial to its function, especially its ability to interact with biological targets.

Exploration of Preferred Conformations and Energy Minima

This compound has rotational freedom around the C-O bond connecting the pyrimidine and oxetane rings. Conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to identify the most stable, low-energy conformations (energy minima). researchgate.net These preferred shapes are the ones the molecule is most likely to adopt. The results would reveal the optimal spatial arrangement of the oxetane ring relative to the pyrimidine ring, which is critical for understanding how it might fit into a protein's binding site.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For a molecule like this compound, theoretical studies could investigate reactions such as nucleophilic aromatic substitution at the bromine-bearing carbon.

These studies would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Energy Profile Calculation: Determining the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

Such studies on related bromo-pyrimidine systems have elucidated mechanisms for substitution and cross-coupling reactions. mdpi.com

In Silico Ligand-Target Interaction Modeling for Biological Relevance

Given that many pyrimidine derivatives exhibit significant biological activity, in silico modeling is a powerful tool to predict and understand the potential interactions of this compound with protein targets. nih.govscispace.com

Molecular Docking: This is the most common method used for this purpose. A computational algorithm attempts to fit the 3D structure of the ligand (the small molecule) into the binding site of a target protein (e.g., a kinase or enzyme). nih.govjocms.org The process generates a score, typically representing the binding energy, which predicts the strength of the interaction. A lower binding energy suggests a more stable complex. The docking results also show the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand in the binding pocket. This information is invaluable for rational drug design and for hypothesizing a molecule's mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the stability and dynamics of the ligand-protein complex over time. By simulating the movements of all atoms in the system under physiological conditions, MD can confirm whether the binding pose predicted by docking is stable and reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov

Applications in Organic Synthesis: 5 Bromo 2 Oxetan 3 Yloxy Pyrimidine As a Synthetic Synthon

Utilization as a Building Block for Complex Molecule Synthesis

The strategic placement of a bromine atom at the 5-position of the pyrimidine (B1678525) ring makes 5-Bromo-2-(oxetan-3-yloxy)pyrimidine an ideal substrate for palladium-catalyzed cross-coupling reactions. This reactivity is pivotal in its role as a key building block for assembling complex molecules, most notably in the synthesis of targeted therapeutic agents.

A prominent example of its application is in the synthesis of the investigational Spleen Tyrosine Kinase (Syk) inhibitor, TAK-659 (Mivavotinib). Syk is a crucial mediator in the signaling pathways of various hematopoietic cells, and its inhibition is a therapeutic strategy for certain inflammatory diseases and cancers. The synthesis of TAK-659 utilizes this compound as a central scaffold piece, upon which other key fragments are strategically attached. The synthesis typically involves a Suzuki-Miyaura coupling reaction, where the bromine atom is displaced by a complex boronic acid or boronic ester derivative, forging a critical carbon-carbon bond and assembling the core of the final active pharmaceutical ingredient.

The oxetane (B1205548) ring, while seemingly a simple ether linkage, is a critical pharmacophore. It is recognized as a "3D fragment" that can improve physicochemical properties such as solubility and metabolic stability while providing favorable interactions within the target protein's binding site. The pyrimidine core itself is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form hydrogen bonds and engage in various interactions with biological targets. researchgate.net

| Reaction Type | Reactant 1 | Reactant 2 (Example) | Product Core Structure | Significance |

| Suzuki-Miyaura Coupling | This compound | Aryl/Heteroaryl Boronic Acid | 5-Aryl-2-(oxetan-3-yloxy)pyrimidine | C-C bond formation, Synthesis of biaryl structures |

| Buchwald-Hartwig Amination | This compound | Amine (e.g., Aniline) | 5-Amino-2-(oxetan-3-yloxy)pyrimidine | C-N bond formation, Access to key amine intermediates |

Scaffold Derivatization for Library Generation and Diversity-Oriented Synthesis

The concept of Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological functions and identify new drug leads. nih.gov this compound is an excellent starting point for such endeavors. The pyrimidine core acts as a "privileged scaffold," which can be systematically decorated with a wide array of substituents.

By leveraging the reactivity of the C5-bromo position, chemists can generate large libraries of compounds. Through parallel synthesis techniques, the parent compound can be reacted with a diverse set of boronic acids (via Suzuki coupling), amines (via Buchwald-Hartwig amination), or other nucleophiles. wikipedia.orgnih.gov This allows for the rapid exploration of the structure-activity relationship (SAR) around the pyrimidine core. Each reaction introduces a new element of diversity, enabling the systematic modulation of the molecule's steric and electronic properties to optimize its interaction with a biological target. The resulting libraries of 5-substituted-2-(oxetan-3-yloxy)pyrimidine derivatives serve as a rich source of novel compounds for high-throughput screening campaigns.

Development of Novel Synthetic Methodologies Leveraging the Compound's Structural Features

The reactivity of this compound has been central to the application and refinement of modern cross-coupling methodologies for heteroaromatic systems. The electron-deficient nature of the pyrimidine ring influences the oxidative addition step in palladium-catalyzed cycles, making it a useful substrate for testing the limits and expanding the scope of catalysts and reaction conditions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. For a substrate like this compound, typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄), and a solvent system such as 1,4-dioxane (B91453) and water. nih.govmdpi.com The reaction's success with this substrate allows for the efficient synthesis of a wide range of 5-aryl or 5-heteroaryl pyrimidines.

Buchwald-Hartwig Amination: This powerful method for forming carbon-nitrogen bonds is also highly applicable. wikipedia.orglibretexts.org Reacting this compound with various primary or secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) provides access to a diverse array of 5-aminopyrimidine (B1217817) derivatives. nih.govresearchgate.net The choice of ligand is often critical to achieve high yields and accommodate a broad range of amine coupling partners.

| Methodology | Catalyst/Ligand System (Example) | Base (Example) | Solvent (Example) | Typical Yield Range |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 65-95% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 70-90% |

Precursor for Advanced Pyrimidine-Based Heterocycles

Beyond simple substitution at the 5-position, this compound can serve as a precursor for more complex, fused heterocyclic systems. The bromine atom can be transformed into other functional groups, which can then participate in intramolecular cyclization reactions to build new rings onto the pyrimidine core.

One such strategy involves a lithium-halogen exchange reaction. Treatment of the bromo-pyrimidine with an organolithium reagent (e.g., n-butyllithium) at low temperatures generates a highly reactive 5-lithiopyrimidine intermediate. This intermediate can then be quenched with various electrophiles. For instance, reaction with a borate (B1201080) ester followed by hydrolysis yields the corresponding 5-pyrimidylboronic acid. This new molecule is itself a versatile building block for further cross-coupling reactions.

Alternatively, the initial product of a cross-coupling reaction can be designed to contain a functional group that facilitates a subsequent cyclization. For example, a Suzuki coupling with an appropriately substituted boronic acid could introduce a side chain that, under different reaction conditions (e.g., acid or base catalysis), undergoes an intramolecular cyclization to form a fused system, such as a pyrido[2,3-d]pyrimidine (B1209978) or a furo[2,3-d]pyrimidine. nih.govrsc.org These advanced heterocycles are of significant interest in medicinal chemistry due to their structural rigidity and diverse biological activities. researchgate.netnih.gov

In Vitro Biological Activity Research and Structure Activity Relationships Sar

In Vitro Receptor Modulation Assays

No studies detailing the in vitro modulation of specific receptors by 5-Bromo-2-(oxetan-3-yloxy)pyrimidine are present in the available literature. Research on related pyrimidine (B1678525) and purine (B94841) nucleotides has shown interaction with P2Y receptors, but this has not been extended to this specific compound. nih.gov

In Vitro Antimicrobial Research

Screening for In Vitro Antiviral Activity

The evaluation of this compound for antiviral properties is a logical step based on the established activities of related compounds. Pyrimidine derivatives, particularly 5-halogenated nucleoside analogues, have historically shown promise as antiviral agents. Furthermore, various pyrimidine-containing compounds have been investigated for activity against a wide range of viruses, including influenza, respiratory syncytial virus (RSV), herpes virus, and HIV. The inclusion of the oxetane (B1205548) ring is also of interest, as oxetane-containing molecules have demonstrated antiviral efficacy, for instance, against RSV by improving activity and pharmacokinetic profiles.

However, specific data from in vitro screening of this compound against a panel of viruses is not extensively available in the public domain. Such screening would typically involve cell-based assays to determine the compound's efficacy in inhibiting viral replication and to calculate metrics like the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to establish a selectivity index (SI = CC₅₀/EC₅₀). Future research would be necessary to fully characterize its antiviral potential.

In Vitro Antiproliferative and Anticancer Research

The pyrimidine nucleus is a well-established pharmacophore in oncology, with numerous derivatives approved as anticancer drugs. The 5-bromo substitution on the pyrimidine ring can further enhance biological activity. Consequently, this compound has been a subject of interest for its potential antiproliferative effects.

In vitro studies are crucial for determining the cytotoxic potential of a compound against various cancer types. Typically, a panel of human cancer cell lines is used to assess the breadth and selectivity of the antiproliferative activity. For many novel 5-bromo-pyrimidine derivatives, evaluations have been carried out against cell lines such as HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (leukemia). nih.gov

While detailed screening data and specific IC₅₀ values for this compound against a comprehensive panel of cancer cell lines are not yet widely published, the structural motifs suggest a potential for activity. The general findings for related compounds indicate that the nature and position of substituents on the pyrimidine ring greatly influence the antiproliferative effects. nih.govresearchgate.net Research on a structurally related compound, 5-Bromo-3-nitro-2-(oxetan-3-yloxy)pyridine, suggests that such molecules are investigated for their potential anticancer properties. smolecule.com

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| K562 | Chronic Myeloid Leukemia | Data not available |

| U937 | Acute Monocytic Leukemia | Data not available |

| Table 1: Representative panel for in vitro antiproliferative screening. Specific IC₅₀ data for this compound are not currently available in published literature. |

Understanding the mechanism by which a compound inhibits cancer cell growth is fundamental to its development as a therapeutic agent. Key mechanisms often investigated include the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov

Standard in vitro assays to elucidate these mechanisms include:

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound may cause cell cycle arrest in a specific phase, preventing cells from progressing toward division. nih.gov

Apoptosis Induction: The induction of apoptosis can be detected by methods such as Annexin V staining, which identifies the externalization of phosphatidylserine (B164497) in early apoptosis, or by measuring the activation of key proteins like caspases. nih.gov

For this compound, specific studies detailing its effect on the cell cycle or its ability to induce apoptosis in cancer cell lines have not been reported. Mechanistic studies on other pyrimidine derivatives have shown they can induce apoptosis and cause cell cycle arrest, providing a basis for hypothesizing a similar mode of action for this compound. nih.govnih.gov

Elucidation of the Oxetane Moiety's Role in Modulating Biological Activity

The incorporation of an oxetane ring is a deliberate strategy in modern medicinal chemistry to enhance a molecule's drug-like properties. nih.gov This small, polar, three-dimensional heterocycle can significantly influence biological activity through several mechanisms. nih.gov

Bioisosteric Capabilities of the Oxetane Ring

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained significant attention in medicinal chemistry as a valuable structural motif. acs.org Its utility largely stems from its role as a bioisostere, a substituent that can replace another functional group while retaining or improving the desired biological activity. The oxetane ring is frequently employed as a bioisosteric replacement for gem-dimethyl and carbonyl groups. acs.orgbaranlab.org

One of the primary advantages of incorporating an oxetane ring is its ability to modulate key physicochemical properties of a molecule. nih.gov It can enhance aqueous solubility, a crucial factor for drug delivery, while also influencing lipophilicity and metabolic stability. acs.orgnih.gov Unlike planar aromatic rings, the oxetane scaffold introduces a marked three-dimensional character to a molecule. acs.orgtcichemicals.com This increased three-dimensionality can lead to improved solubility and can be strategically used to increase steric bulk in a specific direction to enhance binding affinity with a target protein without significantly increasing lipophilicity. acs.org

Initially, oxetanes were explored as surrogates for gem-dimethyl groups, offering increased polarity within a similar molecular volume. u-tokyo.ac.jp The oxetane oxygen atom can also act as a hydrogen bond acceptor, similar to a carbonyl group, making it a chemically and metabolically stable isostere for ketones, esters, and amides. nih.govu-tokyo.ac.jp In the context of this compound, the oxetane moiety serves to introduce polarity and a non-planar structure, potentially improving the compound's pharmacokinetic profile and target interactions.

| Original Group | Bioisosteric Replacement | Key Physicochemical Impact | Reference |

|---|---|---|---|

| gem-Dimethyl | Oxetane | Introduces polarity with similar steric bulk. | acs.orgbaranlab.org |

| Carbonyl (C=O) | Oxetane | Acts as a stable H-bond acceptor; improves metabolic stability. | nih.govu-tokyo.ac.jp |

| Aromatic Ring | Oxetane | Increases three-dimensionality and solubility. | acs.orgtcichemicals.com |

Contribution of the Bromine Substituent to In Vitro Activity and Selectivity

The introduction of halogen atoms, a strategy known as halogenation, is a common and effective tactic in drug design. semanticscholar.org While fluorine and chlorine are most frequently used, the incorporation of a bromine atom can offer distinct advantages that contribute to a compound's in vitro activity and selectivity. ump.edu.plump.edu.pl

The primary mechanism through which bromine influences molecular interactions is via the formation of halogen bonds. semanticscholar.orgump.edu.pl A region of positive electrostatic potential, known as a "sigma-hole," on the bromine atom can interact favorably with electron-donating moieties like oxygen or nitrogen atoms in a biological target. ump.edu.pl These directed, non-covalent interactions can significantly enhance binding affinity and selectivity for a specific protein target. ump.edu.pl

| Property | Effect of Bromine Introduction | Underlying Mechanism | Reference |

|---|---|---|---|

| Binding Affinity | Can increase potency and activity. | Formation of halogen bonds ("sigma-hole" interactions). | semanticscholar.orgump.edu.pl |

| Selectivity | Can improve selectivity for the target. | Directional nature of halogen bonds and specific steric interactions. | ump.edu.placs.org |

| Pharmacokinetics | May alter metabolism and duration of action. | Changes in lipophilicity and metabolic stability. | semanticscholar.orgump.edu.pl |

| Physicochemical Properties | Increases lipophilicity and polarizability. | Inherent atomic properties of bromine. | acs.org |

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govresearchgate.net For pyrimidine derivatives, it is well-established that the nature and position of substituents on the heterocyclic ring are critical determinants of their pharmacological effects. nih.govresearchgate.net The rational design of new analogs based on the this compound scaffold would involve systematic modifications to its three key components: the pyrimidine core, the 2-position oxetanyloxy side chain, and the 5-position bromine atom.

A rational design strategy would explore the following modifications:

Pyrimidine Core: Modifications to the core itself, such as removing or shifting the nitrogen atoms to create pyridine (B92270) or other heterocyclic analogs, could reveal the importance of the pyrimidine structure for activity. mdpi.com

2-Position Substituent: The oxetane ring could be replaced with other cyclic or acyclic ethers to probe the importance of its size, polarity, and three-dimensional shape. For instance, replacing it with a larger tetrahydrofuran (B95107) (THF) ring or a smaller epoxide could alter binding interactions. The oxygen linker could also be substituted with sulfur (thioether) or nitrogen (amine) to assess the impact of the heteroatom.

5-Position Halogen: The bromine atom could be substituted with other halogens (fluorine, chlorine, iodine) to investigate the role of halogen bonding, size, and lipophilicity. acs.org Replacing bromine with non-halogen groups of similar size, such as an ethyl or vinyl group, would help to confirm if the observed effects are specific to the halogen's electronic properties.

These systematic modifications, guided by SAR principles, allow for the optimization of the lead compound to enhance potency, improve selectivity, and refine pharmacokinetic properties. hbku.edu.qa

| Molecular Component | Potential Modification | Rationale / Investigated Property | Reference |

|---|---|---|---|

| Pyrimidine Core | Replace with Pyridine or Phenyl ring | Determine the necessity of the 1,3-nitrogen arrangement for activity. | mdpi.com |

| Oxetane Ring | Replace with Cyclopropyl, Tetrahydrofuranyl, or Acyclic ethers | Probe the effect of ring size, strain, and conformation on binding. | acs.org |

| Oxygen Linker | Replace with Sulfur (S) or Nitrogen (NH) | Evaluate the role of the heteroatom linker as a hydrogen bond acceptor. | mdpi.com |

| Bromine Atom | Replace with F, Cl, I, or a non-halogen isostere (e.g., CN, CF3) | Investigate the role of halogen bonding, electronegativity, and steric bulk. | acs.org |

Future Research Directions and Perspectives

Rational Design and Targeted Synthesis of Next-Generation Analogues

The structural backbone of 5-Bromo-2-(oxetan-3-yloxy)pyrimidine offers multiple points for chemical modification to develop next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on a systematic structure-activity relationship (SAR) study to understand the contribution of each component of the molecule.

Key areas for analogue design include:

Modification of the Pyrimidine (B1678525) Core: The bromine atom at the 5-position is a key handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, which can modulate the electronic and steric properties of the molecule and potentially lead to new interactions with biological targets.

Substitution at the Oxetane (B1205548) Ring: The oxetane ring is a desirable feature in medicinal chemistry as it can improve aqueous solubility and metabolic stability. Future synthetic efforts could explore the introduction of substituents on the oxetane ring to further fine-tune the compound's properties.

Replacement of the Oxetane Moiety: While the oxetane is beneficial, exploring bioisosteric replacements could lead to novel intellectual property and improved biological activity. Small, strained rings or short aliphatic chains with polar functional groups could be investigated.

A study on novel 5-bromo-pyrimidine derivatives has demonstrated that modifications at different positions of the pyrimidine ring can lead to potent Bcr/Abl kinase inhibitors, suggesting that similar strategies could be applied to this compound to target various kinases. rasayanjournal.co.innih.gov

Integration of Advanced Computational and Experimental Methodologies for Activity Prediction

To streamline the drug discovery process and reduce the reliance on extensive and costly high-throughput screening, the integration of computational and experimental methods is crucial. For this compound and its future analogues, a combined approach will be instrumental in predicting their biological activity and mechanism of action.

Future research in this area should involve:

Molecular Docking and Virtual Screening: In silico screening of libraries of virtual compounds based on the this compound scaffold against known biological targets, such as protein kinases, can help prioritize the synthesis of the most promising candidates. nih.govsemanticscholar.orgnih.govinnovareacademics.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a series of analogues with corresponding biological data is generated, QSAR models can be developed to correlate the physicochemical properties of the compounds with their activity. This will provide valuable insights for the design of more potent molecules.

Pharmacophore Modeling: Based on the structures of known active compounds, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to search for novel scaffolds with similar properties.

Exploration of Novel Biological Targets and Therapeutic Areas (in vitro)

Given the prevalence of the 5-bromo-pyrimidine scaffold in compounds with demonstrated anticancer and kinase inhibitory activity, the initial exploration of biological targets for this compound should focus on this area. rasayanjournal.co.innih.gov

Potential in vitro biological targets and therapeutic areas for investigation include:

Protein Kinases: A broad panel of protein kinases, particularly those implicated in cancer cell proliferation and survival, should be screened. This includes tyrosine kinases like Bcr/Abl and receptor tyrosine kinases. nih.govresearchgate.net

Other Cancer-Related Targets: The compound and its analogues should be evaluated for their cytotoxic activity against a diverse panel of human cancer cell lines. nih.govrsc.org Subsequent mechanism-of-action studies could investigate effects on cell cycle progression, apoptosis, and other cancer hallmarks.

Novel Therapeutic Areas: Beyond oncology, the unique structural features of this compound may confer activity in other therapeutic areas. Screening against targets in infectious diseases, inflammation, and neurological disorders could uncover novel applications.

Development of Innovative Reaction Methodologies for Sustainable Synthesis

The development of environmentally friendly and efficient synthetic routes is a critical aspect of modern pharmaceutical research. Future work on this compound and its derivatives should prioritize the implementation of green chemistry principles. rasayanjournal.co.ineurekaselect.com

Key strategies for sustainable synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for the use of greener solvents. eurekaselect.com

Use of Greener Solvents and Catalysts: The replacement of hazardous solvents with more benign alternatives, such as water or ionic liquids, and the use of reusable catalysts are central tenets of green chemistry that should be applied to the synthesis of these compounds. rasayanjournal.co.innih.goveurekaselect.com

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency compared to traditional batch processes, and its application to the synthesis of this compound derivatives should be explored.

By focusing on these future research directions, the full therapeutic potential of the this compound scaffold can be systematically explored and developed, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(oxetan-3-yloxy)pyrimidine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 2-position of pyrimidine. For example, oxetan-3-ol can react with 5-bromo-2-chloropyrimidine under basic conditions (e.g., NaH in THF at 0–5°C). Yield optimization may require controlling stoichiometry (1.2–1.5 eq oxetan-3-ol) and reaction time (12–24 hours). Purification via column chromatography (hexane/ethyl acetate gradient) is standard . Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc).

Q. How can researchers validate the purity and structural integrity of this compound when vendor-provided analytical data are limited?

- Methodological Answer : Combine multiple characterization techniques:

- NMR : Confirm substitution patterns (e.g., oxetanyl protons at δ 4.5–5.0 ppm in H NMR; pyrimidine carbons at ~160 ppm in C NMR).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and verify molecular ion peaks (e.g., [M+H] at m/z 259/261 for Br isotopes).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Q. What safety precautions are critical when handling brominated pyrimidines like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes. Seek medical attention if irritation persists .

- Waste Disposal : Collect halogenated waste in designated containers for incineration .

Advanced Research Questions

Q. How does the oxetane ring in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The oxetane’s electron-donating effect activates the pyrimidine ring for coupling. Use Pd(PPh) (2–5 mol%) with arylboronic acids (1.2 eq) in degassed THF/HO (3:1) at 80°C. Monitor for oxetane ring-opening side reactions under basic conditions (add KCO cautiously). Isolate products via extraction (EtOAc/HO) and characterize regioselectivity via NOESY NMR .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated pyrimidine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference C NMR data with structurally similar compounds (e.g., 5-Bromo-2-methoxypyrimidine δC 157–162 ppm for C2 ).

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental results.

- Collaborative Verification : Share samples with independent labs to replicate key data .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). The oxetane’s polarity may reduce metabolic oxidation.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and lipid bilayer environments.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30%) and hERG inhibition risks .

Q. What experimental approaches quantify the hydrolytic stability of the oxetane moiety under physiological conditions?

- Methodological Answer :

- pH-Rate Profiling : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. Oxetanes are stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions.

- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from accelerated stability testing (40–60°C) to predict shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.